molecular formula C17H23F3N2O4 B11499837 ethyl 4-(acetylamino)-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-(acetylamino)-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11499837
M. Wt: 376.4 g/mol
InChI Key: ZRNDZOFTYAQUJB-UHFFFAOYSA-N
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Description

ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include cyclohexylamine, ethyl acetoacetate, and trifluoroacetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4-(METHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Contains a methyl group instead of a trifluoromethyl group, which may result in different reactivity and potency.

Uniqueness

The presence of the trifluoromethyl group in ETHYL 1-CYCLOHEXYL-4-ACETAMIDO-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C17H23F3N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-acetamido-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C17H23F3N2O4/c1-4-26-14(24)13-10(2)22(12-8-6-5-7-9-12)15(25)16(13,17(18,19)20)21-11(3)23/h12H,4-9H2,1-3H3,(H,21,23)

InChI Key

ZRNDZOFTYAQUJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1(C(F)(F)F)NC(=O)C)C2CCCCC2)C

Origin of Product

United States

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